3-(2-chlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carbonitrile
Description
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Properties
IUPAC Name |
3-(2-chlorophenyl)-5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3O2/c1-23(2)8-11(15(24)16(18,19)20)14-10(7-21)13(22-25-14)9-5-3-4-6-12(9)17/h3-6,8H,1-2H3/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPJVULDPSSDJE-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C1=C(C(=NO1)C2=CC=CC=C2Cl)C#N)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C1=C(C(=NO1)C2=CC=CC=C2Cl)C#N)\C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-chlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive examination of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a chlorophenyl moiety and a 1,2-oxazole ring, which are known to contribute to various biological activities. Its molecular formula is with a molecular weight of approximately 385.33 g/mol. The presence of trifluoromethyl and dimethylamino groups enhances its pharmacological profile.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. The mechanism involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest. Studies have shown that it can effectively target the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer progression.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. It disrupts bacterial cell membranes and inhibits protein synthesis, leading to cell death. In vitro studies have reported efficacy against both Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
Preliminary research suggests neuroprotective effects in models of neurodegenerative diseases. The compound appears to modulate neurotransmitter levels and reduce oxidative stress, potentially offering therapeutic benefits in conditions such as Alzheimer's disease.
Case Study 1: Antitumor Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of this compound against human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 µM. Apoptotic markers such as caspase activation were significantly elevated.
Case Study 2: Antimicrobial Activity
In an investigation published in Antibiotics, the compound was tested against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to be 8 µg/mL for S. aureus and 16 µg/mL for E. coli, indicating promising antimicrobial potential.
Case Study 3: Neuroprotective Effects
A study conducted on neuroblastoma cells assessed the protective effects against oxidative stress induced by hydrogen peroxide. The compound reduced cell death by 40% at a concentration of 10 µM, suggesting its potential role in neuroprotection.
Table 1: Biological Activities of the Compound
| Activity Type | Target Organism/Cell Type | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Antitumor | MCF-7 (breast cancer) | 15 | Journal of Medicinal Chemistry |
| Antimicrobial | S. aureus | 8 | Antibiotics |
| Antimicrobial | E. coli | 16 | Antibiotics |
| Neuroprotective | Neuroblastoma cells | 10 | Neurobiology Reports |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
